![molecular formula C22H36N2O6 B13044323 tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)
tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate: is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by the presence of a bicyclo[6.1.0]non-4-yne moiety, which imparts significant reactivity and specificity in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate typically involves multiple steps:
Formation of the bicyclo[6.1.0]non-4-yne core: This step involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the methoxycarbonylamino group: This is achieved through a reaction with methoxycarbonyl chloride in the presence of a base.
Sequential ethoxylation: The ethoxy groups are introduced through a series of ethoxylation reactions using ethylene oxide.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[6.1.0]non-4-yne moiety, leading to the formation of epoxides and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include epoxides, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its reactivity with specific amino acid residues makes it a useful tool in bioconjugation studies.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The bicyclo[6.1.0]non-4-yne moiety is particularly interesting for drug design due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
作用机制
The mechanism of action of tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate involves its interaction with specific molecular targets. The bicyclo[6.1.0]non-4-yne moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. This interaction is facilitated by the compound’s ability to undergo nucleophilic addition reactions.
相似化合物的比较
Similar Compounds
- tert-Butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its bicyclo[6.1.0]non-4-yne moiety, which imparts significant reactivity and specificity. This makes it distinct from other similar compounds that may lack this structural feature.
属性
分子式 |
C22H36N2O6 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H36N2O6/c1-22(2,3)30-21(26)24-11-13-28-15-14-27-12-10-23-20(25)29-16-19-17-8-6-4-5-7-9-18(17)19/h17-19H,6-16H2,1-3H3,(H,23,25)(H,24,26)/t17-,18+,19? |
InChI 键 |
XPXWWKJBIIPHLJ-DFNIBXOVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1[C@H]2[C@@H]1CCC#CCC2 |
规范 SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)
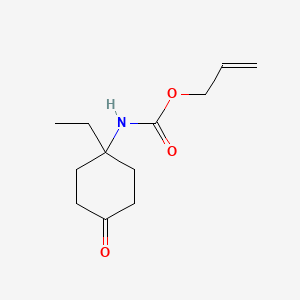
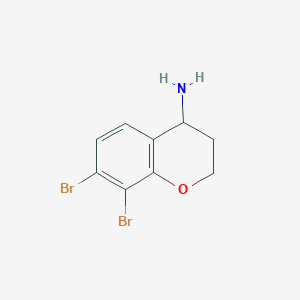

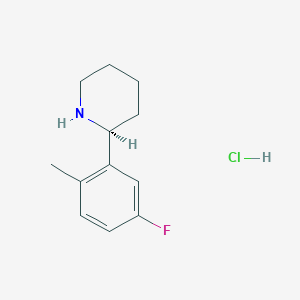


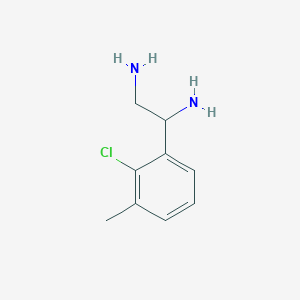
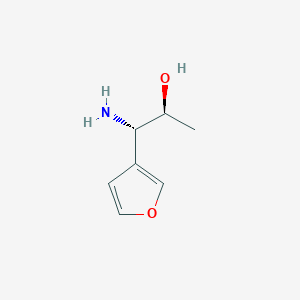
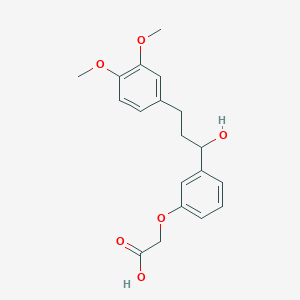
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
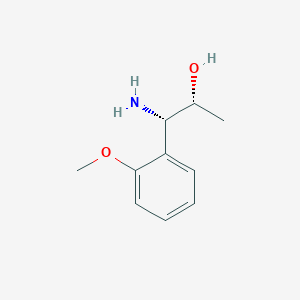
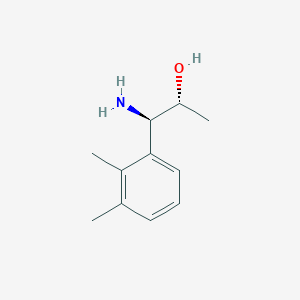
![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
